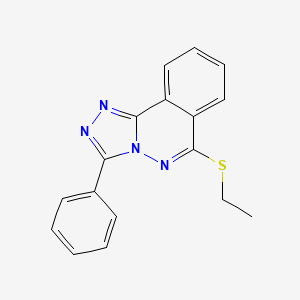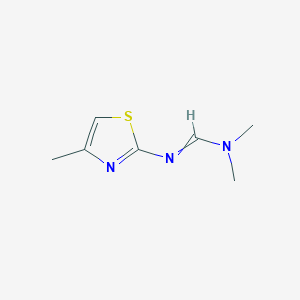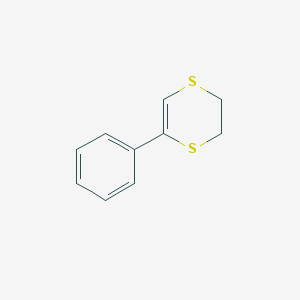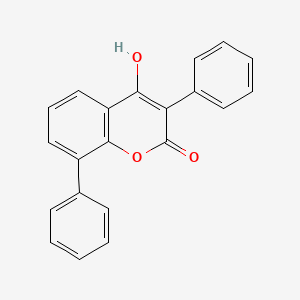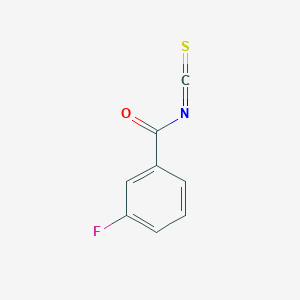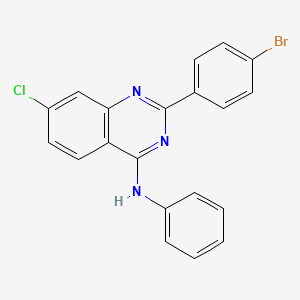
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a bromophenyl group at the second position, a chlorine atom at the seventh position, and a phenyl group attached to the nitrogen atom at the fourth position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine typically involves multi-step reactions One common method includes the condensation of 4-bromoaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the quinazoline core The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-7-chloroquinazolin-4-amine
- 2-(4-Bromophenyl)-N-phenylquinazolin-4-amine
- 7-Chloro-N-phenylquinazolin-4-amine
Uniqueness
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine is unique due to the specific combination of substituents on the quinazoline ring. The presence of both bromophenyl and chloro groups, along with the phenyl group on the nitrogen atom, imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.
Properties
CAS No. |
405932-32-3 |
|---|---|
Molecular Formula |
C20H13BrClN3 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-chloro-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H13BrClN3/c21-14-8-6-13(7-9-14)19-24-18-12-15(22)10-11-17(18)20(25-19)23-16-4-2-1-3-5-16/h1-12H,(H,23,24,25) |
InChI Key |
XAXJKDNUMGGTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-6-(4-nitrophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8729133.png)
